

What are the physicochemical properties of Ethyl 9-decenoate?

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Ethyl 9-decenoate: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 9-decenoate is an unsaturated fatty acid ethyl ester with the chemical formula C₁₂H₂₂O₂. [1][2] As a metabolite found in and produced by Saccharomyces cerevisiae, it plays a role in the flavor and aroma profiles of fermented products.[3][4] Beyond its significance in food science, its terminal alkene and ester functionalities make it a versatile intermediate in synthetic organic chemistry. This guide provides a detailed overview of the core physicochemical properties of **Ethyl 9-decenoate**, outlines standard experimental protocols for their determination, and visualizes key related pathways and workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Ethyl 9-decenoate** are summarized below. These properties are crucial for its application in research and development, influencing its behavior in various chemical and biological systems.



Property	Value	Reference(s)
Molecular Formula	C12H22O2	[2]
Molecular Weight	198.30 g/mol	[2]
Appearance	Colorless clear liquid (estimated)	[5]
Boiling Point	249.00 - 250.00 °C (at 760 mmHg)	[5]
Density	0.874 - 0.879 g/cm³ (at 25 °C)	[5]
Refractive Index	1.434 - 1.440 (at 20 °C)	[5]
Flash Point	100.56 °C (213.00 °F)	[5]
Water Solubility	0.0051 g/L (Predicted)	[4]
LogP (Octanol/Water)	4.36 (Predicted)	[4]
CAS Number	67233-91-4	[2]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following sections detail standardized methodologies, primarily based on ASTM International standards, for measuring the key properties of fatty acid ethyl esters like **Ethyl 9-decenoate**.

Determination of Boiling Point

The boiling range of volatile organic liquids such as **Ethyl 9-decenoate** can be determined using a distillation method outlined in ASTM D1078.[1][6][7][8] This test provides an empirical measure of the temperature range over which the liquid boils, which is a critical indicator of its purity and volatility.[7][9]

Methodology:



- Apparatus Setup: A specified distillation flask is connected to a condenser and a receiving graduate. A calibrated thermometer is positioned to accurately measure the temperature of the vapor.
- Sample Preparation: A 100 mL sample of the liquid is measured into the distillation flask.
- Distillation: Heat is applied to the flask at a controlled rate, typically to produce a distillation rate of 4 to 5 mL per minute.[10]
- Data Collection: The temperature is recorded at the point when the first drop of distillate falls
 from the condenser (Initial Boiling Point) and throughout the distillation process until the last
 of the liquid evaporates from the flask's bottom (Dry Point).
- Reporting: The boiling range is reported as the temperature range from the initial boiling point to the dry point. For pure compounds, this range is typically very narrow.

Determination of Density

The density of liquid petroleum products and viscous oils, including esters, is accurately measured using a digital density meter as described in ASTM D4052.[11][12][13][14][15] This method relies on the oscillating U-tube principle.

Methodology:

- Apparatus: A digital density meter equipped with a thermostatically controlled oscillating Utube.
- Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and freshly distilled water.
- Sample Injection: A small volume (approximately 1-2 mL) of the sample is injected into the Utube, ensuring no air bubbles are present.[13] The sample tube is maintained at a constant, specified temperature (e.g., 25 °C).
- Measurement: The instrument measures the change in the oscillation frequency of the Utube caused by the mass of the sample.



• Calculation: The instrument's software uses the measured frequency and calibration data to calculate and display the density of the sample. The result is typically reported in g/cm³.

Determination of Refractive Index

The refractive index of transparent hydrocarbon liquids like **Ethyl 9-decenoate** is determined according to ASTM D1218.[16][17][18][19] This property is a fundamental physical characteristic related to the molecular structure of the compound.[16][18]

Methodology:

- Apparatus: A calibrated refractometer, such as an Abbe-type instrument, with a circulating fluid bath to control the temperature of the prisms. A monochromatic light source, typically a sodium lamp (589.3 nm), is used.[17]
- Calibration: The refractometer is calibrated using a liquid standard of known refractive index.
- Sample Application: A few drops of the sample are placed on the surface of the lower prism. The prisms are then closed and locked.
- Temperature Equilibration: The sample is allowed to come to the desired temperature (e.g., 20 °C) by the circulating bath.
- Measurement: The operator adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece. The refractive index is then read from the instrument's scale.
- Correction: The measured value is corrected to the standard reporting temperature using temperature correction tables provided within the standard if the measurement was made at a different temperature.[16]

Purity and Compositional Analysis by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity and determining the composition of fatty acid ethyl ester samples.[20]



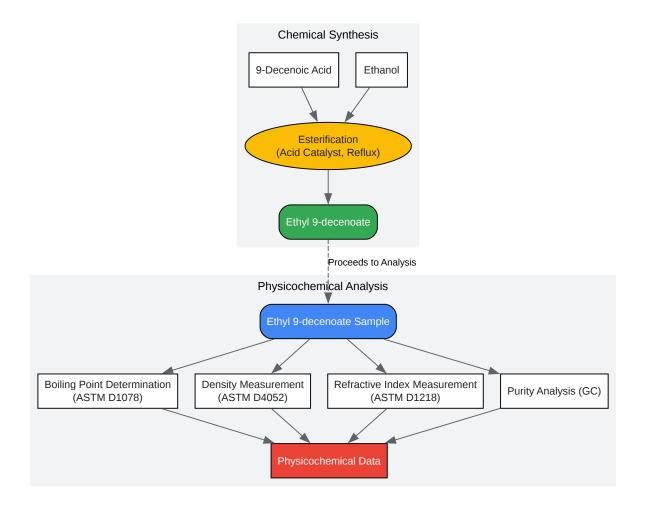
Methodology:

- System Preparation: A gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a bonded polyglycol like Carbowax-20M) is used.
 [21] The injector, detector, and oven temperatures are set according to the specific method parameters. Helium is typically used as the carrier gas.
- Sample Preparation: The **Ethyl 9-decenoate** sample is diluted in an appropriate solvent (e.g., hexane). An internal standard (e.g., ethyl heptadecanoate) may be added for quantitative analysis.[22][23]
- Injection: A small volume (typically 1-2 μ L) of the prepared sample is injected into the GC. [24]
- Separation: The components of the sample are volatilized in the heated injector and separated as they travel through the capillary column, based on their boiling points and interactions with the column's stationary phase.
- Detection: As components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of substance.
- Data Analysis: The resulting chromatogram displays peaks corresponding to each separated component. The retention time of the peak is used for identification (by comparison to a known standard), and the area of the peak is used for quantification. Purity is assessed by the relative area of the main peak.

Visualized Workflows and Pathways

To further elucidate the processes involved with **Ethyl 9-decenoate**, the following diagrams, generated using the DOT language, illustrate key logical and biological pathways.

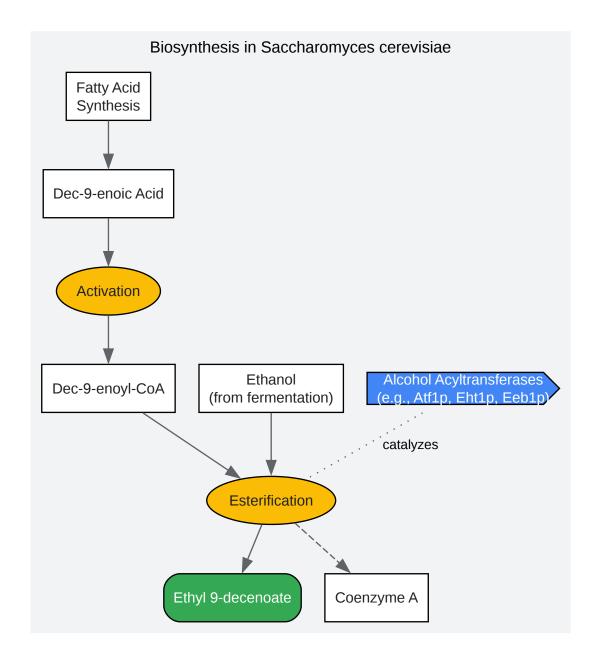




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Caption: Workflow for Synthesis and Physicochemical Characterization.





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Caption: Biosynthetic Pathway of **Ethyl 9-decenoate** in Yeast.

The biosynthesis of ethyl esters in Saccharomyces cerevisiae is primarily catalyzed by alcohol acyltransferases (AATs).[5][25] These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule.[26][27] Key AATs involved in this process include Atf1p, Atf2p, Eht1p, and Eeb1p.[25][28] The pathway begins with the synthesis of medium-chain fatty acids, such as dec-9-enoic acid. This acid is then activated to its coenzyme A (CoA) derivative, dec-9-enoyl-CoA. Finally, an AAT enzyme catalyzes the transfer of the dec-9-enoyl group from CoA to



ethanol, which is readily available from fermentation, to form **Ethyl 9-decenoate** and release free CoA.[5]

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